molecular formula C14H9FO2 B2793940 3-(4-Fluorophenyl)-1-benzofuran-5-ol CAS No. 1035798-84-5

3-(4-Fluorophenyl)-1-benzofuran-5-ol

Cat. No.: B2793940
CAS No.: 1035798-84-5
M. Wt: 228.222
InChI Key: SWSXBTOSUAANFC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-benzofuran-5-ol is a benzofuran derivative characterized by a hydroxyl (-OH) group at position 5 of the benzofuran core and a 4-fluorophenyl substituent at position 3 (Figure 1). The hydroxyl group at position 5 may contribute to hydrogen bonding, influencing solubility and target interaction.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO2/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSXBTOSUAANFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C2C=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-benzofuran-5-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenylboronic acid and 2-hydroxybenzaldehyde.

    Suzuki Coupling Reaction: The 4-fluorophenylboronic acid undergoes a Suzuki coupling reaction with 2-hydroxybenzaldehyde in the presence of a palladium catalyst and a base, such as potassium carbonate, to form the intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the benzofuran ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-benzofuran-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of ketone or carboxylic acid derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-1-benzofuran-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exhibiting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of 3-(4-Fluorophenyl)-1-benzofuran-5-ol can be contextualized by comparing it to analogs with variations in substituents, core structure, and bioactivity. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Core Structure Substituents (Position) Key Pharmacological Activity IC50 (μM) Source
This compound Benzofuran 5-OH, 3-(4-Fluorophenyl) Hypothesized antimicrobial/antitumor* - Target
2-(4-Fluorophenyl)-3-methylsulfinyl-5-phenyl-1-benzofuran Benzofuran 3-methylsulfinyl, 5-phenyl Antifungal, antitumor -
5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran Benzofuran 5-F, 3-(3-Fluorophenylsulfonyl), 2-CH3 Structural studies only -
Cardamonin (Chalcone analog) Chalcone 2',4'-OH (Ring A), unsubstituted (Ring B) High inhibitory activity (α-glucosidase) 4.35
Compound 2j (Chalcone analog) Chalcone 4-Br (Ring A), 4-F (Ring B) Moderate inhibitory activity 4.703

*Bioactivity inferred from structural analogs.

Key Findings from Structural Comparisons

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound may enhance binding affinity compared to non-fluorinated analogs, as seen in chalcone derivatives where fluorine substitution correlates with lower IC50 values (e.g., compound 2j vs. methoxy-substituted analogs) . Hydroxyl vs. Methoxy/Sulfinyl Groups: The 5-OH group in the target compound could improve solubility and hydrogen-bonding interactions compared to sulfinyl (e.g., 3-methylsulfinyl in ) or methoxy substituents, which may reduce potency due to steric hindrance or reduced polarity.

Core Structure Differences :

  • Benzofuran vs. Chalcone : Chalcones (α,β-unsaturated ketones) generally exhibit higher inhibitory activity (e.g., cardamonin, IC50 = 4.35 μM) compared to benzofurans, likely due to enhanced conjugation and reactivity of the α,β-unsaturated system . However, benzofurans like the target compound may offer metabolic stability advantages.

Synthetic Accessibility :

  • The target compound could be synthesized via cyclization of chalcone precursors, as demonstrated for related benzofurans using oxidizing agents like 3-chloroperoxybenzoic acid .

Table 2: Pharmacokinetic and Physicochemical Comparisons

Property This compound 2-(4-Fluorophenyl)-3-methylsulfinyl-5-phenyl-1-benzofuran Cardamonin (Chalcone)
Molecular Weight (g/mol) ~244.2 (estimated) 354.4 270.3
LogP (Lipophilicity) ~2.8 (predicted) ~3.5 2.1
Hydrogen Bond Donors 1 (5-OH) 0 2 (2',4'-OH)
Key Pharmacophore 4-Fluorophenyl, 5-OH Methylsulfinyl, 4-Fluorophenyl α,β-unsaturated ketone

Q & A

Q. Q1. What synthetic routes are recommended for 3-(4-Fluorophenyl)-1-benzofuran-5-ol, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach starting with ester derivatives (e.g., ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate), followed by hydrolysis under alkaline conditions to yield the phenolic -OH group. Key steps include:

  • Ester Hydrolysis : Use NaOH/EtOH (1:1 v/v) at 80°C for 6–8 hours, monitored via TLC (silica gel, hexane/ethyl acetate 7:3).
  • Purification : Recrystallization from methanol/water (4:1) improves purity (>98% by HPLC, C18 column, acetonitrile/water gradient).
    Avoid over-substitution at the benzofuran 5-position to prevent side products like sulfoxide derivatives .

Q. Q2. How should crystallographic characterization be performed to resolve structural ambiguities?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELX programs (e.g., SHELXL for refinement) to resolve positional disorder in the fluorophenyl ring. Key parameters:

  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K, θ range 2.5–28.3°.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Use OLEX2 or ORTEP-3 for thermal ellipsoid visualization .
    For planar deviations in the benzofuran core, validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions .

Advanced Research Questions

Q. Q3. How can contradictory biological activity data for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from assay conditions or substituent effects. Systematic approaches include:

  • Dose-Response Profiling : Test derivatives across a 10 nM–100 µM range in triplicate (e.g., serotonin transporter inhibition assays ).
  • Metabolic Stability : Use liver microsomes (human/rat) to identify rapid degradation pathways (LC-MS/MS quantification).
  • Structural Modifications : Introduce methyl or methoxy groups at the 2-position to enhance steric shielding of the phenolic -OH group, improving stability .

Q. Q4. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

Methodological Answer: Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (GROMACS):

  • Target Selection : Prioritize serotonin transporter (SERT) S1/S2 sites based on citalopram analogue studies .
  • Docking Protocol : Grid box centered on S1 site (20 ų), exhaustiveness = 32.
  • MD Validation : Run 100 ns simulations in explicit solvent (TIP3P water, NaCl 0.15 M) to assess binding pose stability.
    Validate predictions with SPR (surface plasmon resonance) to measure real-time KD values .

Q. Q5. How can regioselective functionalization of the benzofuran core be achieved?

Methodological Answer: Leverage directing groups and transition-metal catalysts:

  • Electrophilic Aromatic Substitution : Use Br₂/FeBr₃ at -15°C to brominate the 6-position selectively (yield >75%).
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ (2 mol%) and arylboronic acids (K₂CO₃, DMF/H₂O 3:1, 80°C) for 4-fluorophenyl derivatization .
    Monitor regiochemistry via NOESY NMR to confirm substitution patterns .

Data Analysis & Interpretation

Q. Q6. What analytical techniques are optimal for characterizing photodegradation byproducts?

Methodological Answer: Use tandem mass spectrometry (LC-QTOF-MS) with in-source CID fragmentation:

  • Conditions : C18 column, gradient elution (0.1% formic acid in H₂O/MeCN).
  • Degradation Pathways : UV irradiation (254 nm, 6 hours) generates hydroxylated and ring-opened products. Assign structures via MS/MS fragmentation patterns (e.g., m/z 215.1 for defluorinated derivatives) .

Q. Q7. How to resolve discrepancies in reported LogP values for hydrophobic derivatives?

Methodological Answer: Standardize measurement protocols:

  • Experimental : Use shake-flask method (octanol/water, 25°C) with UPLC quantification (3 replicates).
  • Computational : Compare ClogP (ChemAxon) vs. XLogP3 (PubChem) values. For fluorinated analogs, XLogP3 shows higher accuracy (±0.3) due to halogen parameterization .

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